Ammonium tetrachlorocuprate(II) dihydrate

Description

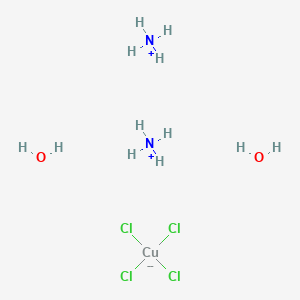

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂[CuCl₄]·2H₂O, is a coordination compound characterized by its bright blue crystalline appearance and hygroscopic nature . Its molecular weight is 277.47 g/mol, and it crystallizes in a monoclinic system with a density of 1.993 g/cm³ . The compound decomposes at 110°C, losing its water of crystallization and transitioning into an anhydrous form . Structurally, it consists of a [CuCl₄]²⁻ tetrahedral anion balanced by two NH₄⁺ cations and stabilized by two water molecules .

Key applications include its use as a catalyst in organic synthesis, a precursor for copper-containing nanomaterials, and a reagent in starch cuprate preparation via microwave-assisted methods . It is also employed in fluorescence labeling due to its redox-active copper center . Safety data classify it as a skin and eye irritant (H315, H319) and a respiratory hazard (H335) .

Properties

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Parameters for Optimization

-

Molar Ratio : A 1:2 molar ratio of CuCl₂ to NH₄Cl ensures complete complexation of copper(II) ions.

-

pH Control : Maintaining a pH between 0.0 and 5.0 prevents hydroxide precipitation and stabilizes the tetrachlorocuprate anion.

-

Crystallization Temperature : Slow cooling to 4°C promotes the formation of well-defined dihydrate crystals.

Challenges :

-

Prolonged crystallization times (hours to days) for high-purity yields.

-

Requires excess CuCl₂ to drive the reaction, increasing material costs.

Industrial Production Using Waste PCB Etching Solutions

A patented industrial method utilizes spent etching solutions from PCB manufacturing, which contain residual CuCl₂, NH₄Cl, and hydrochloric acid (HCl). This approach simultaneously addresses waste recycling and cost reduction.

Process Overview

-

Feedstock Preparation :

-

Crystallization :

-

Product Isolation :

-

Crystals are vacuum-filtered, washed with cold ethanol, and air-dried.

-

Table 1: Optimal Conditions for Industrial Synthesis

| Parameter | Range or Specification |

|---|---|

| Copper(II) Concentration | 50–150 g/L (as Cu²⁺) |

| NH₄⁺:Cu²⁺ Molar Ratio | ≥2:1 |

| Crystallization Temperature | -5°C to 30°C |

| Yield | 85–92% |

Advantages Over Traditional Methods :

-

Eliminates the need for reagent-grade CuCl₂, reducing raw material costs by 40–60%.

-

Shortens crystallization time to <24 hours through controlled cooling.

-

Converts hazardous PCB waste into a valuable product, aligning with circular economy principles.

Comparative Analysis of Synthesis Routes

Table 2: Traditional vs. Industrial Methods

| Factor | Traditional Method | Industrial Method |

|---|---|---|

| Feedstock | Reagent-grade CuCl₂/NH₄Cl | Spent PCB etching solutions |

| Energy Consumption | High (heating/cooling cycles) | Low (ambient-temperature crystallization) |

| Yield | 70–80% | 85–92% |

| Environmental Impact | Generates chemical waste | Recycles industrial byproducts |

Optimization Strategies for Enhanced Efficiency

pH and Temperature Control

Scientific Research Applications

Chemistry

Ammonium tetrachlorocuprate(II) dihydrate serves as a precursor for synthesizing various copper complexes and acts as a catalyst in numerous chemical reactions. Its ability to participate in oxidation-reduction reactions makes it valuable in redox chemistry .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of copper(III) complexes |

| Reduction | Formation of copper(I) complexes |

| Substitution | Creation of diverse copper(II) complexes |

Biology

In biological research, this compound is utilized to study the role of copper in biological systems. It helps elucidate copper's interactions with biomolecules and its effects on cellular functions .

Case Study: Copper Metabolism

A study investigated the impact of copper ions on cellular metabolism using this compound as a model compound. Results indicated that varying concentrations influenced enzyme activity related to metabolic pathways, highlighting its significance in biochemistry .

Medicine

Research into copper-based therapeutics often involves this compound. Its potential applications include:

- Antimicrobial Agents : Studies have shown that copper complexes can exhibit antibacterial properties, making them candidates for developing new antimicrobial drugs.

- Anticancer Research : Investigations into the cytotoxic effects of copper compounds on cancer cells have pointed towards their potential in cancer therapy .

Industry

In industrial applications, this compound is notably used in:

- Electroplating : It provides a stable source of copper ions essential for plating processes, particularly in electronics manufacturing.

- Fungicides and Microfertilizers : The compound has been explored for use in agriculture as an antifungal agent and a source of micronutrients for plants .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Electroplating | Used for depositing copper onto surfaces |

| Agriculture | Acts as a fungicide and microfertilizer |

| Chemical Synthesis | Catalyst for various organic reactions |

Mechanism of Action

The mechanism by which ammonium tetrachlorocuprate(II) dihydrate exerts its effects is primarily through its ability to coordinate with various ligands. The copper(II) ion in the compound can form coordination complexes with different molecules, influencing their chemical and physical properties. This coordination ability makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium tetrachlorocuprate(II) dihydrate belongs to a broader class of tetrachlorocuprate(II) salts. Below is a comparative analysis with structurally related compounds, focusing on alkali metal and organic ammonium analogs.

Structural and Crystallographic Differences

- This compound : The NH₄⁺ cations exhibit positional disorder in the lattice, as revealed by neutron diffraction studies. This disorder influences hydrogen bonding with the [CuCl₄]²⁻ anion and water molecules, resulting in a layered structure .

- Potassium Tetrachlorocuprate(II) Dihydrate (K₂[CuCl₄]·2H₂O) : Crystallizes in an orthorhombic system with ordered K⁺ ions. The smaller K⁺ cation (ionic radius ~1.38 Å) compared to NH₄⁺ (~1.48 Å) leads to tighter packing and higher thermal stability .

- Methylthis compound ([CH₃NH₃]₂[CuCl₄]·2H₂O): Incorporates organic cations, causing steric effects that lower symmetry. Phase transitions occur at -3°C due to reorientation of the CH₃NH₃⁺ group, a feature absent in inorganic analogs .

Physical and Thermal Properties

- Thermal Behavior : The ammonium compound dehydrates at 110°C, while potassium analogs remain stable up to 250°C due to stronger ionic interactions . Methylammonium derivatives exhibit low-temperature phase transitions linked to cation dynamics .

Research Findings and Key Studies

- Structural Analysis : Neutron diffraction studies on (NH₄)₂[CuCl₄]·2H₂O revealed ammonium ion disorder, impacting its solubility and reactivity .

- Magnetic Properties : NMR studies show paramagnetic behavior in (NH₄)₂[CuCl₄]·2H₂O, contrasting with diamagnetic responses in Zn analogs .

- Applications : The ammonium compound’s role in starch cuprate synthesis highlights its utility in green chemistry, whereas methylammonium variants are niche materials for low-temperature physics .

Biological Activity

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula , is a compound that has garnered interest for its potential biological applications and effects. This article explores its synthesis, characterization, and biological activity, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound is typically synthesized through the reaction of copper(II) chloride and ammonium chloride in aqueous solutions. The process involves careful control of pH and temperature to optimize yield and purity. The solubility of the compound increases with temperature, making crystallization at temperatures between -5°C and 30°C preferable for maximizing output .

Table 1: Synthesis Conditions for this compound

| Parameter | Optimal Conditions |

|---|---|

| Molar Ratio | CuCl₂:NH₄Cl = 1:2 |

| pH | 0.0 to 5.0 |

| Temperature | -5°C to 30°C |

| Crystallization Time | Varies (hours to days) |

The characterization of this compound typically employs techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA). These methods confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of microbial cell membranes due to the copper ions released from the compound .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Cytotoxic Effects

While the antimicrobial properties are promising, the cytotoxicity of this compound has also been evaluated. In vitro studies on human cell lines have shown that at higher concentrations, it can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. However, it is crucial to balance efficacy with safety, as lower concentrations are necessary to avoid toxicity in healthy cells .

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that concentrations above 100 µg/mL resulted in significant cell death, while lower concentrations (10-50 µg/mL) showed minimal effects on cell viability.

Environmental Considerations

The synthesis of this compound also presents opportunities for environmental applications. Its ability to sequester heavy metals from contaminated water sources has been investigated. The compound can form stable complexes with various metal ions, thereby reducing their bioavailability and toxicity in aquatic environments .

Table 3: Heavy Metal Sequestration Potential

| Heavy Metal Ion | Sequestration Efficiency (%) |

|---|---|

| Lead (Pb²⁺) | 85% |

| Cadmium (Cd²⁺) | 78% |

| Mercury (Hg²⁺) | 90% |

Q & A

Q. How can conflicting spectroscopic data for Cu²+ coordination geometry be reconciled?

- Methodological Answer : Use EPR spectroscopy to distinguish between square-planar (g∥ > g⊥) and distorted octahedral geometries. Complement with EXAFS to measure Cu-Cl bond distances. For ambiguous cases, compare with structurally characterized analogues (e.g., ammonium tetrachloropalladate(II)) to identify ligand field perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.